Picen-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

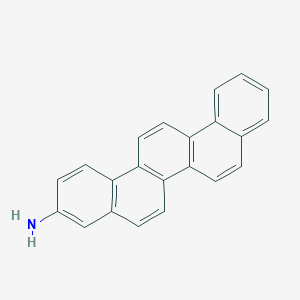

La Picen-3-amina es un compuesto orgánico que pertenece a la clase de las aminas, caracterizado por la presencia de un grupo amino unido a la tercera posición de la estructura del piceno. El piceno es un hidrocarburo aromático policíclico que consta de cinco anillos de benceno fusionados.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la Picen-3-amina típicamente involucra la nitración del piceno seguida de una reducción. El proceso de nitración introduce un grupo nitro en la posición deseada, que luego se reduce a un grupo amino. Los pasos generales son los siguientes:

Nitración: El piceno se trata con un agente de nitración como una mezcla de ácido nítrico concentrado y ácido sulfúrico. Esto introduce un grupo nitro en la tercera posición de la estructura del piceno.

Reducción: El grupo nitro luego se reduce a un grupo amino utilizando agentes reductores como polvo de hierro en presencia de ácido clorhídrico o hidrogenación catalítica utilizando paladio sobre carbono.

Métodos de Producción Industrial: La producción industrial de Picen-3-amina sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Nitración a Granel: Se nitran grandes cantidades de piceno utilizando agentes de nitración industriales.

Reducción Continua: El nitro-piceno se alimenta continuamente a un reactor de reducción donde se convierte en Picen-3-amina utilizando sistemas catalíticos eficientes.

Análisis De Reacciones Químicas

Tipos de Reacciones: La Picen-3-amina sufre diversas reacciones químicas, incluyendo:

Oxidación: La Picen-3-amina puede oxidarse para formar los correspondientes derivados nitroso o nitro.

Reducción: Una reducción adicional puede conducir a la formación de aminas secundarias o terciarias.

Sustitución: El grupo amino puede participar en reacciones de sustitución electrofílica, lo que lleva a la formación de diversos derivados sustituidos.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o reducción química utilizando hidruro de aluminio y litio.

Sustitución: Electrófilos como haluros de alquilo o cloruros de acilo en presencia de una base.

Productos Principales:

Productos de Oxidación: Nitroso-piceno, nitro-piceno.

Productos de Reducción: Aminas secundarias y terciarias.

Productos de Sustitución: Derivados N-alquilo o N-acilo de Picen-3-amina.

Aplicaciones Científicas De Investigación

La Picen-3-amina tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas y como un ligando en la química de coordinación.

Biología: Se ha investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.

Medicina: Se ha explorado su papel en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.

Industria: Se utiliza en la producción de colorantes, pigmentos y como intermedio en la síntesis de materiales avanzados.

Mecanismo De Acción

El mecanismo de acción de la Picen-3-amina implica su interacción con varios objetivos moleculares:

Objetivos Moleculares: La Picen-3-amina puede interactuar con enzimas, receptores y ácidos nucleicos, influyendo en su actividad y función.

Vías Implicadas: Puede modular las vías de señalización, lo que lleva a cambios en los procesos celulares como la proliferación, la apoptosis y la diferenciación.

Compuestos Similares:

Anilina: Una amina aromática simple con un solo anillo de benceno.

Naftilamina: Una amina aromática con una estructura de naftaleno.

Antracenamina: Una amina aromática con una estructura de antraceno.

Comparación:

Singularidad: La estructura única de la Picen-3-amina con cinco anillos de benceno fusionados le confiere propiedades electrónicas y estéricas distintas, lo que la hace más versátil en reacciones químicas y aplicaciones en comparación con aminas aromáticas más simples.

Reactividad: La presencia de múltiples anillos aromáticos en la Picen-3-amina mejora su reactividad y potencial para formar derivados complejos.

Comparación Con Compuestos Similares

Aniline: A simple aromatic amine with a single benzene ring.

Naphthylamine: An aromatic amine with a naphthalene structure.

Anthracenamine: An aromatic amine with an anthracene structure.

Comparison:

Uniqueness: Picen-3-amine’s unique structure with five fused benzene rings imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to simpler aromatic amines.

Reactivity: The presence of multiple aromatic rings in this compound enhances its reactivity and potential for forming complex derivatives.

Propiedades

Número CAS |

646059-98-5 |

|---|---|

Fórmula molecular |

C22H15N |

Peso molecular |

293.4 g/mol |

Nombre IUPAC |

picen-3-amine |

InChI |

InChI=1S/C22H15N/c23-16-7-10-18-15(13-16)6-9-22-20(18)12-11-19-17-4-2-1-3-14(17)5-8-21(19)22/h1-13H,23H2 |

Clave InChI |

NSJJPJYWWKAYMQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC(=C5)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)

![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)

![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)